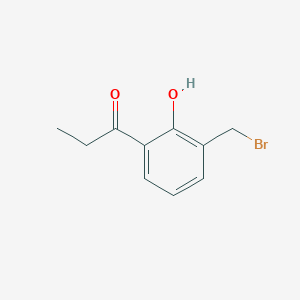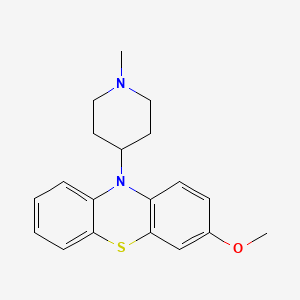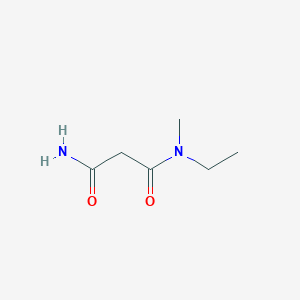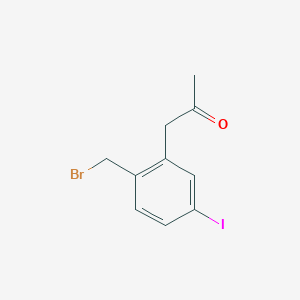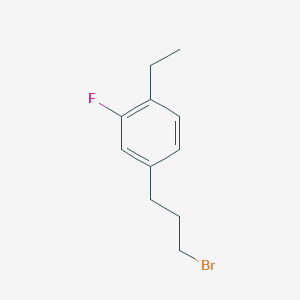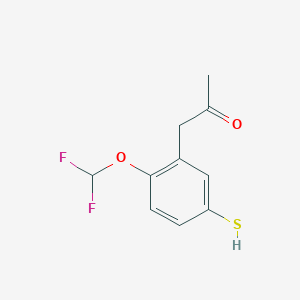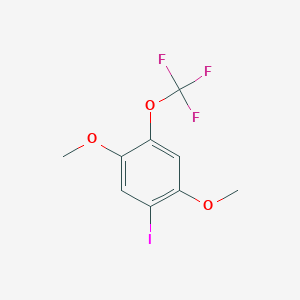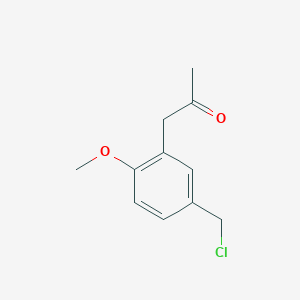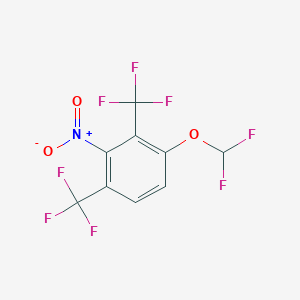
1-Methyl-2,3-dihydro-1H-borole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,3-dihydro-1H-borole is an organoboron compound that features a five-membered ring structure containing both boron and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-2,3-dihydro-1H-borole can be synthesized through several methods. One common approach involves the reaction of a boron-containing precursor with an appropriate nitrogen-containing compound under controlled conditions. For instance, the reaction of boron trichloride with a suitable amine in the presence of a reducing agent can yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organoboron chemistry can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2,3-dihydro-1H-borole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into different boron-containing species.
Substitution: The boron atom in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups into the borole ring.
Aplicaciones Científicas De Investigación
1-Methyl-2,3-dihydro-1H-borole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It can be used in the development of new materials with specific electronic or mechanical properties.
Mecanismo De Acción
The mechanism by which 1-Methyl-2,3-dihydro-1H-borole exerts its effects is related to its ability to interact with various molecular targets. The boron atom in the ring can form stable complexes with other molecules, influencing their reactivity and stability. This interaction can affect various biochemical pathways, making the compound useful in both chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2,3-dihydro-1H-indole: Similar in structure but contains a nitrogen atom instead of boron.
1-Methyl-2,3-dihydro-1H-pyrrole: Another similar compound with a nitrogen atom in the ring.
1-Methyl-2,3-dihydro-1H-pyridine: Contains a nitrogen atom and has different electronic properties.
Uniqueness
1-Methyl-2,3-dihydro-1H-borole is unique due to the presence of the boron atom in its ring structure. This gives it distinct electronic properties compared to its nitrogen-containing analogs, making it valuable for specific applications in materials science and chemistry.
Propiedades
Número CAS |
102618-33-7 |
|---|---|
Fórmula molecular |
C5H9B |
Peso molecular |
79.94 g/mol |
Nombre IUPAC |
1-methyl-2,3-dihydroborole |
InChI |
InChI=1S/C5H9B/c1-6-4-2-3-5-6/h2,4H,3,5H2,1H3 |
Clave InChI |
ZSMSKWKJBLDXDE-UHFFFAOYSA-N |
SMILES canónico |
B1(CCC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate](/img/structure/B14064612.png)
